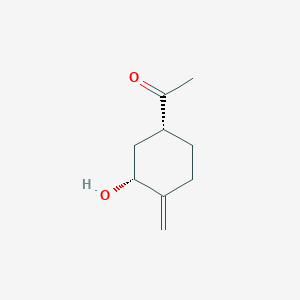
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI), also known as R-(+)-3-hydroxy-4,5-epoxycyclohexyl methyl ketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is not fully understood. However, it has been proposed that it acts by modulating the activity of ion channels and receptors in the central nervous system. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and convulsions. It has also been found to inhibit the activity of voltage-gated calcium channels, which play a role in pain transmission.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying the mechanisms underlying pain and inflammation. Additionally, its anticonvulsant, anxiolytic, and antidepressant effects make it a valuable compound for investigating the neurobiology of these conditions. However, one limitation of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI). One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential therapeutic applications in humans. Another area of future research is the development of new synthetic routes for Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the safety and toxicity of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) can be synthesized through a multistep process starting from cyclohexene. The first step involves the epoxidation of cyclohexene using a peracid to produce the corresponding epoxide. The epoxide is then subjected to a ring-opening reaction with hydroxide ions to form the diol intermediate. The diol intermediate is then oxidized to produce Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI).
Applications De Recherche Scientifique
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Furthermore, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
116872-43-6 |
|---|---|
Nom du produit |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(1R,3R)-3-hydroxy-4-methylidenecyclohexyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h8-9,11H,1,3-5H2,2H3/t8-,9-/m1/s1 |
Clé InChI |
IUZYGGBTACWBKN-RKDXNWHRSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CCC(=C)[C@@H](C1)O |
SMILES |
CC(=O)C1CCC(=C)C(C1)O |
SMILES canonique |
CC(=O)C1CCC(=C)C(C1)O |
Synonymes |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



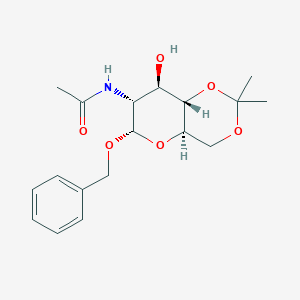
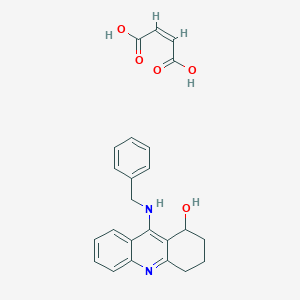
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
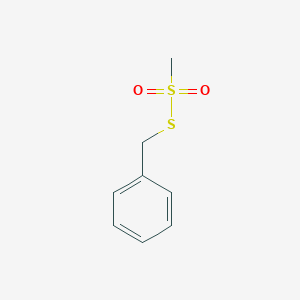
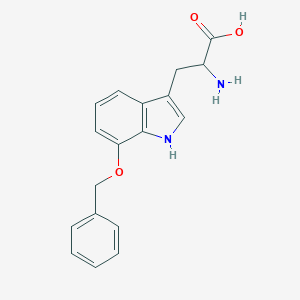
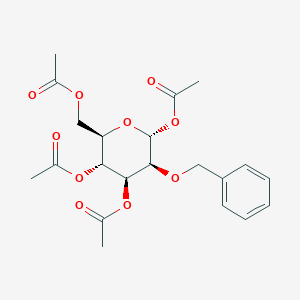
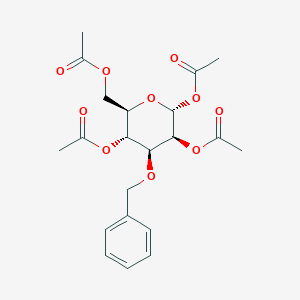

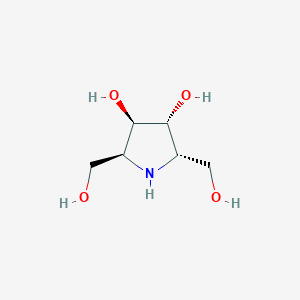
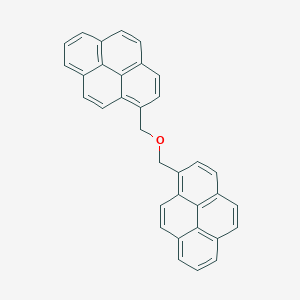
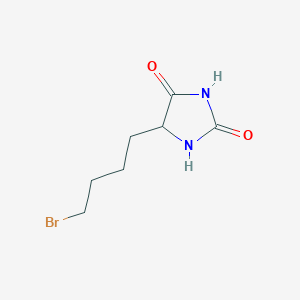
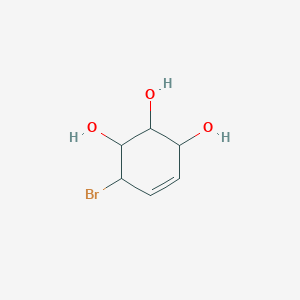
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)